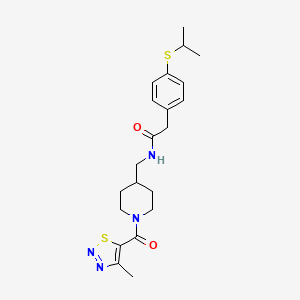

2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

描述

This compound features a 1,2,3-thiadiazole ring conjugated to a piperidine moiety via a carbonyl linkage, with an isopropylthio-substituted phenylacetamide group. The isopropylthio group may enhance lipophilicity and membrane permeability, while the piperidinylmethyl spacer could influence target binding kinetics.

属性

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S2/c1-14(2)28-18-6-4-16(5-7-18)12-19(26)22-13-17-8-10-25(11-9-17)21(27)20-15(3)23-24-29-20/h4-7,14,17H,8-13H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNCBDWMULOUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity. The mechanism of action of these compounds often involves interacting with bacterial cell walls or proteins to inhibit their function, leading to the death of the microbial cells

生物活性

The compound 2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C19H26N4OS

- IUPAC Name : this compound

Structural Features

The integration of the isopropylthio group and the thiadiazole ring significantly influences the biological properties of this compound. The thiadiazole ring is associated with various pharmacological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : A review indicated that compounds containing thiadiazole structures exhibited significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | SK-MEL-2 | 4.27 |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | HCT116 | 92.2 ± 1.8 |

The anticancer activity of thiadiazoles is often attributed to their ability to induce apoptosis in cancer cells through caspase activation pathways. For example, compounds were shown to activate caspases 3, 8, and 9 in MCF7 breast cancer cells .

Antimicrobial Activity

Thiadiazoles have also been reported to possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. This broad spectrum of activity includes:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Inhibition of fungal growth has been documented in various studies .

Anti-inflammatory Effects

Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.

Study on Thiadiazole Derivatives

A systematic review assessed the biological activities of various thiadiazole derivatives. The study concluded that modifications in the structure of thiadiazoles significantly affect their biological potency. For instance, substituents at specific positions on the thiadiazole ring were correlated with enhanced anticancer activity .

Clinical Relevance

While many studies focus on in vitro evaluations, ongoing research aims to translate these findings into clinical applications. The potential for developing new therapeutic agents based on the structure of this compound is promising due to its multifaceted biological activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Series

describes four 1,3,4-thiadiazole-acetamide derivatives with varying substituents (Table 1). While these compounds differ in heterocyclic core (1,3,4- vs. 1,2,3-thiadiazole), they share critical pharmacophoric elements:

- Acetamide linker : Facilitates hydrogen bonding with biological targets.

- Piperazine/piperidine moieties : Modulate solubility and conformational flexibility.

Table 1: Physicochemical and Structural Comparison

Key Observations :

- The isopropylthio group in the target compound likely increases lipophilicity (clogP) relative to chlorophenyl or furan derivatives, which could enhance cellular uptake but reduce aqueous solubility.

Thiazole-Based Analogues

highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives synthesized via coupling reactions. Though structurally distinct (thiazole vs. thiadiazole), these compounds share:

Research Implications and Limitations

- Gaps : Specific data on the target compound’s bioactivity, toxicity, and pharmacokinetics are absent in the provided evidence.

- Opportunities : Comparative studies using assays from –2 (e.g., cytotoxicity, kinase inhibition) could elucidate its mechanism. Structural optimization might involve hybridizing 1,2,3-thiadiazole motifs with piperazine substituents from to balance potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。